molecular formula C64H62N4Si4 B3322432 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine CAS No. 145362-97-6

5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine

Cat. No. B3322432
CAS RN: 145362-97-6
M. Wt: 999.5 g/mol
InChI Key: VJWXVQPJMRXOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine, also known as TESP, is a porphyrin molecule that has been widely used in scientific research due to its unique properties. TESP is a synthetic porphyrin that has four ethynyl groups attached to the phenyl rings, which makes it highly conjugated and planar. This planarity allows TESP to form stable complexes with metal ions, which has made it a popular choice for use in metalloporphyrin-based research. In

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine is complex and depends on the specific application. In metalloporphyrin-based research, 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine forms stable complexes with metal ions, which can catalyze a variety of reactions. The exact mechanism of these reactions depends on the specific metal ion and the reaction conditions.
Biochemical and Physiological Effects
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine may have antioxidant properties and could potentially be used in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine has several advantages for use in lab experiments. It is a synthetic molecule, which means that it can be easily produced in large quantities. 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine is also highly conjugated and planar, which makes it an excellent ligand for metal ions. However, 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine has some limitations. It is relatively expensive compared to other porphyrin molecules, which can make it challenging to use in large-scale experiments. Additionally, 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine is not water-soluble, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine. One area of interest is the development of new metalloporphyrin complexes using 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine as a ligand. These complexes could have a range of potential applications, including catalysis, sensing, and imaging. Another area of interest is the study of 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine's potential antioxidant properties and its potential use in the treatment of oxidative stress-related diseases.
Conclusion
In conclusion, 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine is a synthetic porphyrin molecule that has been widely used in scientific research due to its unique properties. 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine can form stable complexes with metal ions, which has made it a popular choice for use in metalloporphyrin-based research. The exact mechanism of action of 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine depends on the specific application, and its biochemical and physiological effects have not been extensively studied. 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine, including the development of new metalloporphyrin complexes and the study of its potential antioxidant properties.

Scientific Research Applications

5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine has been widely used in scientific research due to its unique properties. One of the most common applications of 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine is in the study of metalloporphyrins. 5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine can form stable complexes with a variety of metal ions, including iron, cobalt, and nickel. These complexes have been used in a range of applications, including catalysis, sensing, and imaging.

properties

IUPAC Name

trimethyl-[2-[4-[10,15,20-tris[4-(2-trimethylsilylethynyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H62N4Si4/c1-69(2,3)41-37-45-13-21-49(22-14-45)61-53-29-31-55(65-53)62(50-23-15-46(16-24-50)38-42-70(4,5)6)57-33-35-59(67-57)64(52-27-19-48(20-28-52)40-44-72(10,11)12)60-36-34-58(68-60)63(56-32-30-54(61)66-56)51-25-17-47(18-26-51)39-43-71(7,8)9/h13-36,65,68H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWXVQPJMRXOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C#C[Si](C)(C)C)C8=CC=C(C=C8)C#C[Si](C)(C)C)C=C4)C9=CC=C(C=C9)C#C[Si](C)(C)C)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H62N4Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

999.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine

Synthesis routes and methods

Procedure details

5.02 g of 4-trimethylsilylethynylbenzaldehyde (25 mmol) were dissolved in 210 ml of propionic acid and then heated to 80° C. 1.72 ml of pyrrole (25 mmol) were subsequently added portionwise over a period of one hour. The temperature was subsequently increased and the mixture was kept at reflux for 4 hours. After a return to ambient temperature, 75 ml of methanol were added to the reaction medium, which was then left to stand for 14 hours in order for the porphyrin to crystallize. The medium was filtered over sintered glass and the product was rinsed with methanol. 2.87 g (3 mmol; yield 12%) of the expected porphyrin (1) were obtained in the form of a purple powder.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
12%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine
Reactant of Route 2
Reactant of Route 2
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine
Reactant of Route 3
Reactant of Route 3
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5,10,15,20-Tetrakis[4-[2-(trimethylsilyl)ethynyl]phenyl]-21H,23H-porphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.